molecular formula C7H11NO5 B14752120 Ethyl acetoxy(acetyl)carbamate CAS No. 2139-93-7

Ethyl acetoxy(acetyl)carbamate

Cat. No.: B14752120
CAS No.: 2139-93-7
M. Wt: 189.17 g/mol
InChI Key: GGCXFPBIKZXKFS-UHFFFAOYSA-N
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Description

Ethyl acetoxy(acetyl)carbamate is a carbamate derivative characterized by the presence of both acetoxy and acetyl functional groups attached to its carbamate backbone. Ethyl carbamate, for instance, is a known environmental contaminant and a Group 2A carcinogen, primarily associated with oxidative stress and tumorigenesis in model organisms . This compound’s acetyl and ester substituents may influence its reactivity, metabolic pathways, and biological activity compared to simpler carbamates.

Properties

CAS No.

2139-93-7

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

[acetyl(ethoxycarbonyl)amino] acetate

InChI

InChI=1S/C7H11NO5/c1-4-12-7(11)8(5(2)9)13-6(3)10/h4H2,1-3H3

InChI Key

GGCXFPBIKZXKFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoxy(acetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as pyridine .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction allows for the high-purity isolation of the product through simple filtration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoxy(acetyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl acetoxy(acetyl)carbamate involves its hydrolysis to release ethyl carbamate and acetic acid. This hydrolysis can occur under physiological conditions, making it useful as a prodrug. The released ethyl carbamate can then exert its effects on molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Carbamate (Urethane)

  • Structure : CH₃CH₂-O-CO-NH₂.
  • Carcinogenicity: Ethyl carbamate induces tumors in multiple organs (e.g., liver, lung) in rodents.
  • Toxicity: In C. elegans and zebrafish, ethyl carbamate generates reactive oxygen species (ROS), activating xenobiotic detoxification pathways (e.g., GST-4) .
  • Applications: Historically used as an anesthetic and in cancer research to induce adenomas in mice .

Vinyl Carbamate

  • Structure : CH₂=CH-O-CO-NH₂.
  • Carcinogenicity: Vinyl carbamate is 10–50 times more potent than ethyl carbamate in inducing lung adenomas, liver carcinomas, and skin tumors in mice. This enhanced activity is attributed to its direct metabolism into reactive epoxides or ethylene derivatives that bind macromolecules .
  • Mutagenicity : Unlike ethyl carbamate, vinyl carbamate is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 when metabolized by liver enzymes .

Substituted Phenyl Carbamates

  • Examples: 3-Acetylphenyl ethyl(methyl)carbamate: This compound (CAS 855300-09-3) demonstrates how acetyl substituents on aromatic rings influence biological activity. In cytotoxicity studies, N-ethyl carbamate derivatives showed reduced activity compared to N-methyl analogs in aporphine-based compounds, suggesting steric or electronic effects from the ethyl group .

Structural and Functional Trends

Compound Key Substituents Carcinogenic Potency (Relative to Ethyl Carbamate) Mutagenicity Metabolic Activation Pathway
Ethyl carbamate None 1× (Baseline) No ROS generation, CYP450 oxidation
Vinyl carbamate Unsaturated bond 10–50× Yes Direct epoxidation
3-Acetylphenyl carbamate Acetylphenyl group Not reported Not tested Likely esterase-mediated hydrolysis
Ethyl N-hydroxycarbamate N-hydroxyl group Similar to ethyl carbamate Weak Further oxidation to nitrenium ions
  • Acetyl/Acetoxy Effects: The acetoxy group in ethyl acetoxy(acetyl)carbamate may increase lipophilicity, enhancing cellular uptake.

Key Research Findings and Implications

  • Carcinogenicity Hierarchy: Vinyl carbamate > Ethyl carbamate > tert-butyl carbamate (inactive) .
  • Structural Determinants: Unsaturation (vinyl group) drastically increases carcinogenic potency. Bulky substituents (e.g., tert-butyl) reduce activity, while electron-withdrawing groups (e.g., fluorine) may stabilize reactive intermediates .
  • Cytotoxicity : In aporphine derivatives, N-ethyl carbamate groups reduce cytotoxic activity compared to N-methyl groups, highlighting the importance of substituent size in drug design .

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